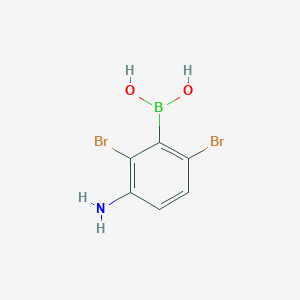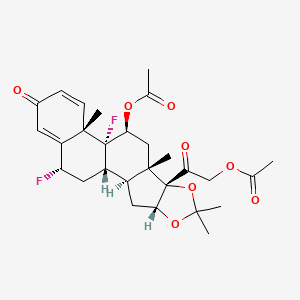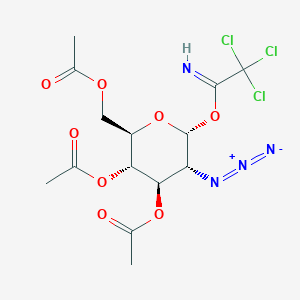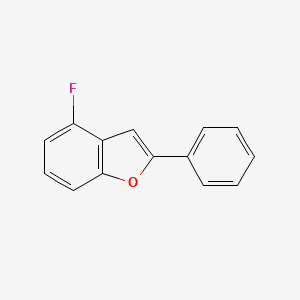
Glycoloyl Chloride Ethyl Carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycoloyl Chloride Ethyl Carbonate is an organic compound that belongs to the class of esters and acid chlorides It is characterized by the presence of both glycoloyl chloride and ethyl carbonate functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Glycoloyl Chloride Ethyl Carbonate can be synthesized through the reaction of glycoloyl chloride with ethyl carbonate. The reaction typically involves the use of a base catalyst to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
[ \text{Glycoloyl Chloride} + \text{Ethyl Carbonate} \rightarrow \text{this compound} + \text{HCl} ]
The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and controlled temperature conditions are crucial to achieving high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Glycoloyl Chloride Ethyl Carbonate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, this compound can hydrolyze to form glycolic acid and ethyl carbonate.
Reduction: The compound can be reduced to form glycoloyl alcohol and ethyl carbonate.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, with reactions typically carried out in the presence of a base catalyst.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to accelerate the reaction.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Nucleophilic Substitution: Amides and esters.
Hydrolysis: Glycolic acid and ethyl carbonate.
Reduction: Glycoloyl alcohol and ethyl carbonate.
Aplicaciones Científicas De Investigación
Glycoloyl Chloride Ethyl Carbonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate
Propiedades
Fórmula molecular |
C5H7ClO4 |
|---|---|
Peso molecular |
166.56 g/mol |
Nombre IUPAC |
(2-chloro-2-oxoethyl) ethyl carbonate |
InChI |
InChI=1S/C5H7ClO4/c1-2-9-5(8)10-3-4(6)7/h2-3H2,1H3 |
Clave InChI |
WNXDLRPXISYJMZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)OCC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,2R,5R,8R,11R,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13410760.png)




![2-Perfluorodecyl-[1,1-2H2]-[1,2-13C2]-ethanol](/img/structure/B13410779.png)
![magnesium;(E)-[(3R,21S,22S)-16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-12-ylidene]methanolate](/img/structure/B13410803.png)





